

Tosedostat in Murine Leukemia Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Tosedostat

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These application notes provide a comprehensive overview of the dosage and administration of **Tosedostat** (also known as CHR-2797), an orally bioavailable aminopeptidase inhibitor, in preclinical mouse models of leukemia. The protocols and data presented are collated from various studies to guide the design and execution of in vivo experiments aimed at evaluating the efficacy and mechanism of action of **Tosedostat** in leukemia.

Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits M1 aminopeptidases, such as puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase.^[1] This inhibition disrupts the cellular protein recycling machinery, leading to a depletion of the intracellular amino acid pool.^{[2][3]} In rapidly proliferating cells like leukemia blasts, this amino acid deprivation triggers a cellular stress response, leading to the inhibition of the mTOR signaling pathway, upregulation of pro-apoptotic proteins like CHOP and Noxa, and ultimately, apoptosis.^{[1][4]}

Quantitative Data Summary

The following tables summarize the quantitative data on the dosage, administration, and efficacy of **Tosedostat** in various mouse models of leukemia.

Parameter	Details	Reference
Mouse Strain	NOD/SCID	N/A
Leukemia Model	HL-60 human acute promyelocytic leukemia cell line xenograft	[5] [6] [7]
Cell Inoculation	1 x 10 ⁷ cells in 200 µl saline, administered subcutaneously or intravenously. [8]	[8]
Tosedostat Dosage	100 mg/kg	[9]
Administration Route	Oral (p.o.) or Intraperitoneal (i.p.)	[9]
Dosing Schedule	Daily	[9]
Efficacy Readouts	Tumor volume reduction, inhibition of metastasis, survival analysis. [9]	[9]

Parameter	Details	Reference
Mouse Strain	SCID	[10]
Leukemia Model	U-937 human histiocytic lymphoma cell line xenograft	[10]
Cell Inoculation	Subcutaneous injection of U-937 cells. [10]	[10]
Tosedostat Dosage	Not explicitly stated for Tosedostat in this specific model in the provided snippets.	N/A
Administration Route	Not explicitly stated for Tosedostat in this specific model in the provided snippets.	N/A
Dosing Schedule	Not explicitly stated for Tosedostat in this specific model in the provided snippets.	N/A
Efficacy Readouts	Tumor growth inhibition, survival. [10]	[10]

Experimental Protocols

Preparation of Tosedostat for In Vivo Administration

Tosedostat can be formulated for oral or intraperitoneal administration. A common vehicle for oral administration is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For intraperitoneal injection, a formulation of 10% DMSO in saline can be used. It is crucial to ensure the final solution is clear and sterile-filtered before administration.

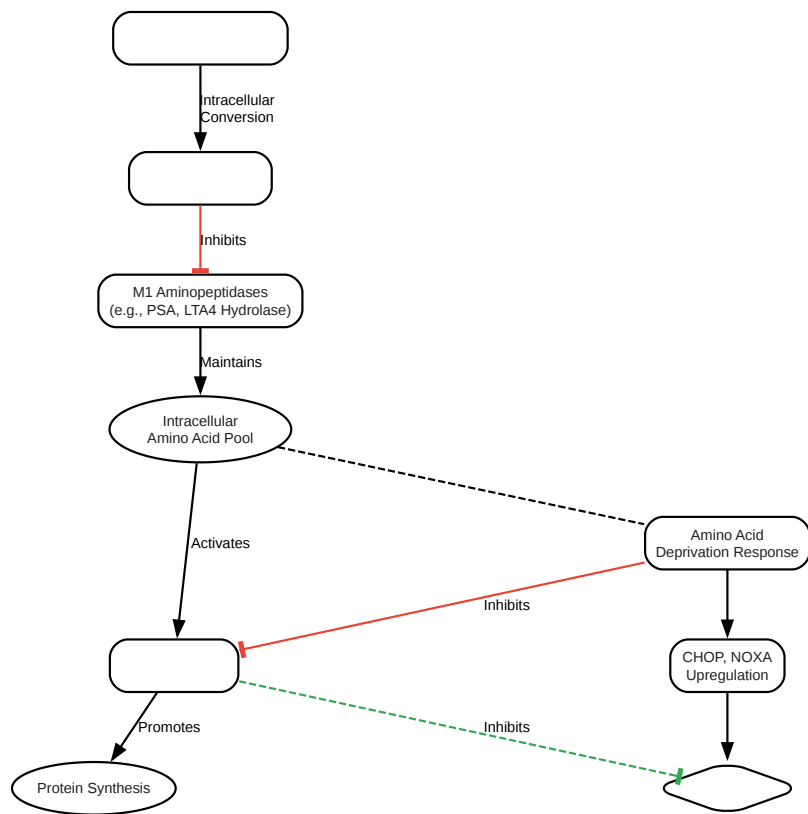
HL-60 Xenograft Mouse Model Protocol

- **Cell Culture:** Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.[7]
- **Cell Inoculation:** Harvest HL-60 cells in their exponential growth phase. Resuspend the cells in sterile, serum-free RPMI-1640 or saline at a concentration of 5×10^7 cells/mL. Inject 0.2 mL of the cell suspension (1×10^7 cells) subcutaneously into the flank of each mouse.[8]
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Tosedostat Administration:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **Tosedostat** daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 100 mg/kg).[9] The control group should receive the vehicle solution.
- **Efficacy Evaluation:** Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). For survival studies, monitor the mice until they meet the predefined endpoint criteria.

Visualizations

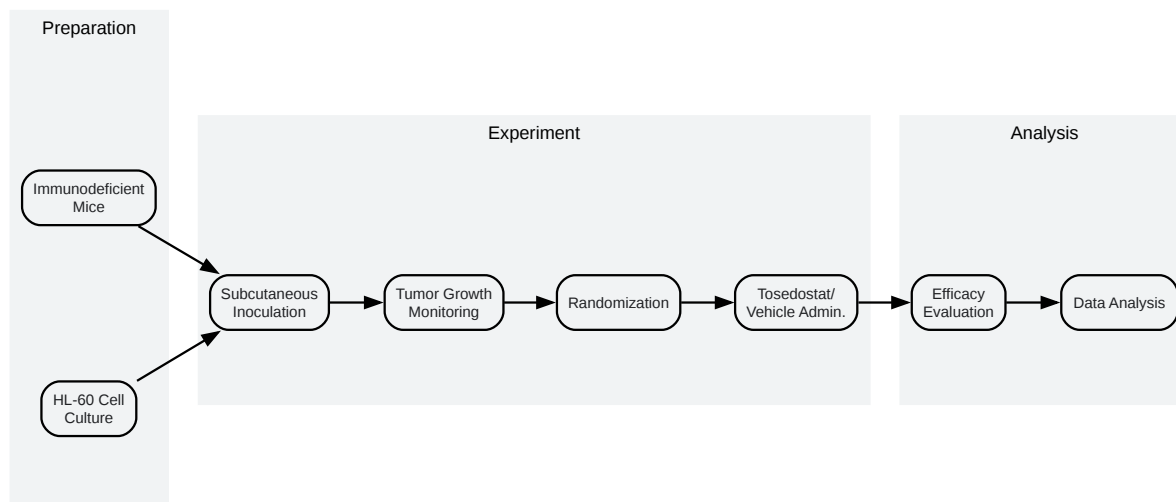
Signaling Pathway of Tosedostat in Leukemia Cells



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Caption: **Tosedostat's** mechanism of action in leukemia cells.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a **Tosedostat** in vivo efficacy study.

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